molecular formula C60H39Li3O6Y B3142281 trilithium;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-olate;yttrium CAS No. 500995-67-5

trilithium;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-olate;yttrium

Cat. No.: B3142281
CAS No.: 500995-67-5
M. Wt: 965.8 g/mol
InChI Key: AEDVYRBRQPAIFJ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trilithium;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-olate;yttrium is a complex compound that combines the properties of trilithium, naphthalen-2-olate, and yttrium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trilithium;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-olate;yttrium typically involves the condensation reaction of 2-hydroxy-1-naphthaldehyde with appropriate lithium and yttrium salts. The reaction is usually carried out in a solvent such as methanol under reflux conditions . The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Trilithium;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-olate;yttrium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenes.

Mechanism of Action

The mechanism of action of trilithium;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-olate;yttrium involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by disrupting mitochondrial function and DNA repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trilithium;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-olate;yttrium is unique due to its combination of trilithium, naphthalen-2-olate, and yttrium, which imparts distinct chemical and physical properties. Its ability to form stable coordination complexes and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

trilithium;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-olate;yttrium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C20H14O2.3Li.Y/c3*21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;;;;/h3*1-12,21-22H;;;;/q;;;3*+1;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDVYRBRQPAIFJ-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])O.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])O.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])O.[Y]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H39Li3O6Y
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

965.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trilithium;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-olate;yttrium
Reactant of Route 2
trilithium;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-olate;yttrium
Reactant of Route 3
trilithium;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-olate;yttrium
Reactant of Route 4
trilithium;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-olate;yttrium
Reactant of Route 5
trilithium;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-olate;yttrium
Reactant of Route 6
trilithium;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-olate;yttrium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.